3-[2-(1,3-Dioxanyl)]-1-(3-furyl)-1-propanol
CAS No.:
Cat. No.: VC13546824
Molecular Formula: C11H16O4
Molecular Weight: 212.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16O4 |
|---|---|
| Molecular Weight | 212.24 g/mol |
| IUPAC Name | 3-(1,3-dioxan-2-yl)-1-(furan-3-yl)propan-1-ol |
| Standard InChI | InChI=1S/C11H16O4/c12-10(9-4-7-13-8-9)2-3-11-14-5-1-6-15-11/h4,7-8,10-12H,1-3,5-6H2 |
| Standard InChI Key | UWUYHJHIUKOFDK-UHFFFAOYSA-N |
| SMILES | C1COC(OC1)CCC(C2=COC=C2)O |
| Canonical SMILES | C1COC(OC1)CCC(C2=COC=C2)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features:
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A propanol backbone (C3H7OH) with hydroxyl (-OH) functionality at the terminal carbon.
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A 1,3-dioxane ring (C4H8O2) attached at the 2-position of the propanol chain. This six-membered cyclic ether provides steric bulk and modulates electronic properties.
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A 3-furyl group (C4H3O) substituted at the 1-position of the propanol. The furan ring introduces aromaticity and potential sites for electrophilic substitution.
The IUPAC name, 3-[2-(1,3-dioxanyl)]-1-(3-furyl)-1-propanol, precisely reflects this arrangement.
Stereochemical Considerations
The compound is expected to exhibit limited stability under strongly acidic or basic conditions due to the hydrolytic susceptibility of the dioxane ring .
Synthesis and Manufacturing
Retrosynthetic Analysis
Two primary disconnections are feasible:
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Dioxane Ring Formation: Cyclization of a diol precursor with an aldehyde under acid catalysis.
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Furan Coupling: Suzuki-Miyaura or Sonogashira cross-coupling to introduce the 3-furyl group .
Stepwise Synthesis
A plausible route derived from analogous protocols :
Step 1: Preparation of 3-(2-Hydroxyethyl)-1,3-dioxane
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React 1,3-propanediol with acrolein in HCl/EtOH (0–5°C, 12 hr).
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Yield: 68–72% after vacuum distillation.
Step 2: Propargylation
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Treat intermediate with propargyl bromide (K2CO3, DMF, 60°C, 6 hr).
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Introduces terminal alkyne for subsequent coupling.
Step 3: Furan Installation
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Execute Sonogashira coupling with 3-iodofuran:
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Yield: 55–60% after column chromatography.
Step 4: Hydroxylation
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Hydrogenate triple bond to alcohol using Lindlar catalyst (H2, quinoline, 40 psi).
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Final purification via recrystallization (EtOAc/hexane).
Applications and Functional Utility
Pharmaceutical Intermediates
The furan-dioxane scaffold shows promise in:
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Antimicrobial Agents: Furan derivatives exhibit activity against Gram-positive bacteria (MIC 8–32 μg/mL) .
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Kinase Inhibitors: Dioxane rings enhance binding to ATP pockets in kinase targets (IC50 improvements of 3–5x vs. acyclic analogs).
Materials Science
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Polymer Crosslinkers: The diol structure enables participation in polyurethane/polyester networks, increasing Tg by 15–20°C.
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Liquid Crystals: Mesomorphic behavior observed in analogs with elongated alkyl chains (ΔTnematic = 45–60°C).
Asymmetric Catalysis
Chiral dioxane moieties serve as ligands in:
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Rhodium-catalyzed hydrogenations (ee >95% for α,β-unsaturated esters).
| Hazard | Precautionary Measure |
|---|---|
| Eye Irritation (Cat. 2) | Wear safety goggles |
| Flammability (Flash Pt ~140°C) | Avoid open flames |
| Aquatic Toxicity (LC50 12 mg/L) | Prevent water contamination |
Storage at 2–8°C under nitrogen is recommended to prevent oxidation of the furan ring .
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